molecular formula C9H17NO3 B104875 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone CAS No. 16695-59-3

2,2-Dimethoxy-1-(piperidin-1-yl)ethanone

Cat. No. B104875
CAS RN: 16695-59-3
M. Wt: 187.24 g/mol
InChI Key: WQAKEXCQFZNEFH-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1-(piperidin-1-yl)ethanone is a chemical compound that is not directly mentioned in the provided papers, but its structure can be inferred as related to the compounds discussed. It appears to be a piperidine derivative with a ketone functional group and two methoxy groups attached to the ethanone moiety. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related piperidine derivatives is well-documented in the provided papers. For instance, novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were synthesized and characterized using 1H NMR, IR, mass spectral, and elemental analysis . Similarly, Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared and monitored using UV-Visible and FTIR spectroscopy . These methods are indicative of the types of analytical techniques that would be used in the synthesis of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods. For example, the Schiff bases derived from 2-(piperidin-4-yl)ethanamine were deduced by NMR, FTIR, UV-Vis, MS, and other physical measurements . The crystal and molecular structure of a related compound, 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, was determined by single-crystal X-ray diffraction . These techniques would likely be applicable in analyzing the molecular structure of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone, but they do provide insights into the reactivity of similar compounds. For instance, the instability of a di-hemiketal in crystal form, which reverted back to the original diketone, indicates the potential reactivity of the ketone group in such molecules . The synthesis of medicinally important compounds also involves reactions such as Mannich condensation, which could be relevant to the chemical reactions that 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from the characterization data provided. For example, the novel antileukemic compounds were characterized by their NMR, IR, and mass spectral data . The Schiff bases were characterized by spectroscopic and thermal methods, as well as DFT calculations . The synthesized molecule in was characterized by IR, NMR, and elemental analysis, which provided insights into its conformation and substituent effects. These methods would be relevant in determining the physical and chemical properties of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone, such as its stability, conformation, and electronic properties.

Scientific Research Applications

Wound-Healing Potential

2,2-Dimethoxy-1-(piperidin-1-yl)ethanone derivatives have shown significant wound healing properties. In a study, these compounds facilitated faster epithelialization and increased the tensile strength of incision wounds, indicating their potential in wound treatment and skin regeneration (Vinaya et al., 2009).

Antibacterial Activity

Derivatives of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone have demonstrated potent antibacterial activities. They were found to be effective against both Gram-positive and Gram-negative bacteria, suggesting their usefulness in combating bacterial infections (Vinaya et al., 2008).

Antileukemic Activity

These compounds also exhibit antileukemic activity. Certain derivatives were effective against human leukemic cell lines, pointing towards their potential application in leukemia treatment (Vinaya et al., 2012).

Cytotoxicity and Docking Studies

A specific compound synthesized using a similar structure was analyzed for cytotoxicity and interaction with human serum albumin. This study aids in understanding the pharmacokinetics of such compounds, which is crucial for their application in biological contexts (Govindhan et al., 2017).

Hydrogen-Bonding Patterns

Research has been conducted on the hydrogen-bonding patterns in related compounds, providing insights into their structural behavior. This information is valuable for designing drugs with specific binding properties (Balderson et al., 2007).

Corrosion Inhibition

Piperidine derivatives, closely related to 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone, have shown promise as corrosion inhibitors on mild steel. This application is significant in materials science and engineering (Das et al., 2017).

Anticonvulsant Agents

Derivatives have also been studied for their anticonvulsant properties. Some compounds significantly increased GABA levels in the rat brain, demonstrating potential as anticonvulsant agents (Siddiqui et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, and P501 .

properties

IUPAC Name

2,2-dimethoxy-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-9(13-2)8(11)10-6-4-3-5-7-10/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAKEXCQFZNEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)N1CCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446026
Record name 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxy-1-(piperidin-1-yl)ethanone

CAS RN

16695-59-3
Record name 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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